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Abstract
(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, and selective pan-

inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1]

Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human

cancers, making AKT a compelling target for anticancer therapies.[2] This technical guide

provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of

(R)-Capivasertib. It includes a compilation of key quantitative data, detailed experimental

protocols, and visualizations of the relevant biological and chemical pathways to serve as a

comprehensive resource for researchers and drug development professionals.

Discovery and Medicinal Chemistry
The discovery of Capivasertib stemmed from a fragment-based drug design approach, a

collaboration that initially involved The Institute of Cancer Research (ICR), Astex

Pharmaceuticals, and Cancer Research Technology.[3] The starting point was the identification

of a small molecular fragment that bound to the ATP-binding pocket of AKT. Through iterative

medicinal chemistry efforts, this fragment was grown and optimized to enhance potency and

selectivity, leading to the identification of the pyrrolopyrimidine scaffold as a promising core.[4]

A significant challenge in the optimization process was achieving selectivity against the closely

related AGC kinase ROCK, as off-target inhibition of ROCK can lead to cardiovascular side
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effects.[5] Extensive structure-activity relationship (SAR) studies led to the discovery that

specific substitutions on the pyrrolopyrimidine core could significantly improve the selectivity for

AKT over ROCK. This optimization effort ultimately culminated in the identification of (S)-4-

amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-

carboxamide, the active enantiomer being the (R)-form of the 1-(4-chlorophenyl)-3-

hydroxypropyl moiety, which was named Capivasertib (AZD5363).

Mechanism of Action
Capivasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT

kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade

of AKT signaling leads to the inhibition of crucial cellular processes that are often hijacked by

cancer cells, including cell growth, proliferation, survival, and metabolism. The inhibition of

downstream effectors such as PRAS40 and GSK3β has been demonstrated in preclinical

studies.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates normal cellular

functions. In many cancers, this pathway is aberrantly activated through various mechanisms,

including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss-of-function

mutations in the tumor suppressor PTEN, or activating mutations in AKT1. By targeting the

central node of this pathway, Capivasertib has shown efficacy in preclinical models and clinical

trials, particularly in tumors harboring these genetic alterations.

Signaling Pathway Diagram
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (R)-Capivasertib.
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Quantitative Data
Table 1: In Vitro Potency of Capivasertib

Target IC₅₀ (nM) Assay Description Reference

AKT1 3 Cell-free kinase assay

AKT2 8 Cell-free kinase assay

AKT3 8 Cell-free kinase assay

pPRAS40 (BT474c

cells)
0.31 µM

Cellular assay

measuring

phosphorylation of

AKT substrate

hERG 73 µM Ion channel assay

Table 2: Pharmacokinetic Properties of Capivasertib in
Humans
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Parameter Value Condition Reference

Tₘₐₓ 1 to 2 hours
Following oral

administration

Absolute

Bioavailability
29% -

Steady-state AUC
8,069 h·ng/mL (37%

CV)

400 mg twice daily, 4

days on/3 days off

Steady-state Cₘₐₓ
1,371 ng/mL (30%

CV)

400 mg twice daily, 4

days on/3 days off

Volume of Distribution

(Vd/F)
1,847 L (36%) Steady-state

Plasma Protein

Binding
22% -

Terminal Half-life (t₁/₂) 8.3 hours -

Oral Clearance (CL/F) 50 L/h (37% CV) Steady-state

Metabolism
Primarily by CYP3A4

and UGT2B7
-

Excretion
45% in urine, 50% in

feces

Following a single

radiolabeled dose

Table 3: Efficacy Data from the CAPItello-291 Phase III
Clinical Trial
Study Population: HR-positive, HER2-negative advanced breast cancer patients who had

progressed on an aromatase inhibitor with or without a CDK4/6 inhibitor.
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Endpoint
Capivaserti
b +
Fulvestrant

Placebo +
Fulvestrant

Hazard
Ratio (95%
CI)

p-value Reference

Overall

Population

Median

Progression-

Free Survival

(PFS)

7.2 months 3.6 months
0.60 (0.51 -

0.71)
< 0.001

Objective

Response

Rate (ORR)

22.9% 12.2% - -

AKT

Pathway-

Altered

Population

Median

Progression-

Free Survival

(PFS)

7.3 months 3.1 months
0.50 (0.38 -

0.65)
< 0.001

Objective

Response

Rate (ORR)

28.8% 9.7% - -

Synthesis Pathway
The synthesis of (R)-Capivasertib has been reported through various routes. A common

approach involves the coupling of a protected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-

yl)piperidine-4-carboxylic acid intermediate with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol,

followed by deprotection. An alternative, more convergent synthesis has also been developed,

as outlined in patent literature, which shortens the overall sequence.

Synthetic Scheme
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Caption: A generalized synthetic pathway for (R)-Capivasertib.
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Experimental Protocols
AKT Kinase Assay (Cell-Free)
This protocol is a generalized representation based on common methodologies.

Reagents and Materials:

Recombinant human AKT1, AKT2, and AKT3 enzymes.

Peptide substrate (e.g., a 5-FAM-labeled custom peptide).

ATP.

Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).

(R)-Capivasertib stock solution in DMSO.

Stop solution (e.g., buffer containing EDTA).

Microplates (e.g., 384-well).

Mobility shift assay detection system (e.g., Caliper LabChip).

Procedure:

1. Prepare serial dilutions of (R)-Capivasertib in the assay buffer.

2. In a microplate, add the diluted (R)-Capivasertib or DMSO (vehicle control).

3. Add the AKT enzyme and the peptide substrate to each well.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

6. Stop the reaction by adding the stop solution.

7. Analyze the plate using a mobility shift assay system to separate and quantify the

phosphorylated and unphosphorylated peptide substrate.
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8. Calculate the percent inhibition for each concentration of (R)-Capivasertib and determine

the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay
This protocol is a generalized representation based on common methodologies.

Reagents and Materials:

Cancer cell line of interest (e.g., BT474c).

Cell culture medium and supplements.

(R)-Capivasertib stock solution in DMSO.

Cell proliferation reagent (e.g., MTS or resazurin-based).

96-well cell culture plates.

Plate reader.

Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Prepare serial dilutions of (R)-Capivasertib in the cell culture medium.

3. Remove the existing medium from the cells and add the medium containing the different

concentrations of (R)-Capivasertib or DMSO (vehicle control).

4. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO₂.

5. Add the cell proliferation reagent to each well according to the manufacturer's instructions.

6. Incubate for the recommended time to allow for color development.
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7. Measure the absorbance or fluorescence using a plate reader at the appropriate

wavelength.

8. Calculate the percent inhibition of cell proliferation for each concentration and determine

the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-
hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-
yl)piperidine-4-carboxamide (Alternative Route 1)
This protocol is based on a patented synthetic procedure.

Materials:

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide.

4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

N-Ethyldiisopropylamine (DIPEA).

Butan-1-ol.

Ethyl acetate (EtOAc).

Water.

Saturated brine.

Procedure:

1. To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-

carboxamide (1 equivalent) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in

butan-1-ol, add N-ethyldiisopropylamine (3 equivalents).

2. Stir the resulting solution at 60°C for 18 hours.

3. After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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4. Wash the organic layer sequentially with water and saturated brine.

5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

6. Purify the crude product by column chromatography to afford the title compound.

Conclusion
(R)-Capivasertib is a first-in-class AKT inhibitor that has demonstrated significant clinical

benefit in patients with HR-positive, HER2-negative advanced breast cancer, particularly in

those with alterations in the PI3K/AKT/PTEN pathway. Its discovery through fragment-based

drug design and subsequent medicinal chemistry optimization highlights the power of structure-

based approaches in modern drug development. The synthetic routes developed for its

manufacturing are robust and scalable. This technical guide provides a centralized resource of

key data and methodologies related to (R)-Capivasertib, which can aid researchers and

clinicians in further understanding and utilizing this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Population Pharmacokinetics of Capivasertib, a Potent Selective AKT Inhibitor, in Patients
with Solid Tumours [page-meeting.org]

2. Capivasertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com
[pharmacompass.com]

3. Medicinal Chemistry behind Capivasertib Discovery: Seventh Magic Bullet of the
Fragment-based Drug Design Approved for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

4. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]

5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

To cite this document: BenchChem. [(R)-Capivasertib: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8357565?utm_src=pdf-body
https://www.benchchem.com/product/b8357565?utm_src=pdf-body
https://www.benchchem.com/product/b8357565?utm_src=pdf-custom-synthesis
https://www.page-meeting.org/Abstracts/population-pharmacokinetics-of-capivasertib-a-potent-selective-akt-inhibitor-in-patients-with-solid-tumours/
https://www.page-meeting.org/Abstracts/population-pharmacokinetics-of-capivasertib-a-potent-selective-akt-inhibitor-in-patients-with-solid-tumours/
https://www.pharmacompass.com/chemistry-chemical-name/capivasertib
https://www.pharmacompass.com/chemistry-chemical-name/capivasertib
https://pubmed.ncbi.nlm.nih.gov/40148304/
https://pubmed.ncbi.nlm.nih.gov/40148304/
https://synapse.patsnap.com/article/what-is-the-therapeutic-class-of-capivasertib
https://dacemirror.sci-hub.st/journal-article/9e89f0e75ec3075ae6b777ac8b9c2c94/addie2013.pdf
https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-pathway
https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8357565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-pathway
https://www.benchchem.com/product/b8357565#r-capivasertib-discovery-and-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8357565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8357565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

